molecular formula C14H16O2 B15068630 6-Vinyl-7-methoxy-2,2-dimethylchromene CAS No. 62458-61-1

6-Vinyl-7-methoxy-2,2-dimethylchromene

Cat. No.: B15068630
CAS No.: 62458-61-1
M. Wt: 216.27 g/mol
InChI Key: RRUFTPKJXNXMAE-UHFFFAOYSA-N
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Description

6-Vinyl-7-methoxy-2,2-dimethylchromene is a heterocyclic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often found in natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Vinyl-7-methoxy-2,2-dimethylchromene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 7-methoxy-2,2-dimethylchromene with vinyl-containing reagents in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

6-Vinyl-7-methoxy-2,2-dimethylchromene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Vinyl-7-methoxy-2,2-dimethylchromene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Vinyl-7-methoxy-2,2-dimethylchromene involves its interaction with specific molecular targets and pathways. The vinyl and methoxy groups play crucial roles in its bioactivity by modulating its interaction with enzymes and receptors. The compound’s lipophilicity and ability to form hydrogen bonds also contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Precocene I: 7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde.

    Precocene II: 6,7-dimethoxy-2,2-dimethyl-2H-chromene.

    Ageratochromene: Another name for Precocene II.

Uniqueness

6-Vinyl-7-methoxy-2,2-dimethylchromene is unique due to its vinyl group, which imparts distinct chemical reactivity and potential biological activities compared to other chromenes. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

62458-61-1

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

6-ethenyl-7-methoxy-2,2-dimethylchromene

InChI

InChI=1S/C14H16O2/c1-5-10-8-11-6-7-14(2,3)16-13(11)9-12(10)15-4/h5-9H,1H2,2-4H3

InChI Key

RRUFTPKJXNXMAE-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=CC(=C(C=C2O1)OC)C=C)C

Origin of Product

United States

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